Fleroxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. [] Specifically, it is classified as a trifluorinated quinolone. [] Fluoroquinolones are recognized for their broad-spectrum activity against a wide range of Gram-positive and Gram-negative aerobic bacteria. [, ]
Fleroxacin, like other quinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. [, ] DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. [, ] By inhibiting DNA gyrase, Fleroxacin disrupts bacterial DNA replication, leading to bacterial cell death. [, ]
Fleroxacin is characterized by its excellent bioavailability, approaching nearly 100% after oral administration. [] It also possesses a relatively long terminal half-life, typically around 10 hours, which contributes to its sustained presence in the bloodstream. [] Fleroxacin is primarily eliminated through renal clearance, with approximately 60-70% of an administered dose being excreted unchanged in the urine. [] The remaining portion undergoes metabolism, primarily through N-demethylation and N-oxidation, resulting in the formation of N-demethyl-fleroxacin and fleroxacin N-oxide as the major metabolites. []
Fleroxacin has demonstrated significant in vitro activity against a wide array of bacterial species. It exhibits potent activity against most Enterobacteriaceae, including Escherichia coli, Klebsiella pneumoniae, Proteus spp., and Enterobacter spp. [, ] Notably, fleroxacin demonstrates efficacy against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus. [] Moreover, it exhibits activity against Pseudomonas spp., Acinetobacter spp., and Haemophilus influenzae. [] Fleroxacin's effectiveness extends to Legionella pneumophila, displaying significant activity both in vitro and in animal models of Legionnaires' disease. [, ] It has shown promise in treating infections caused by Mycobacterium tuberculosis, Mycobacterium kansasii, Mycobacterium xenopi, Mycobacterium scrofulaceum, Mycobacterium marinum, and Mycobacterium malmoense, including strains resistant to conventional antimycobacterials. [] Fleroxacin has been investigated for its efficacy in various infection models, including:
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2